3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride is a synthetic compound classified as a piperidine derivative. With the molecular formula and a molecular weight of approximately 269.81 g/mol, this compound exhibits unique chemical properties due to its structural characteristics, particularly the presence of the isopropylbenzyl group. It is primarily studied for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and potential applications. As a piperidine derivative, it belongs to a class of compounds known for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride typically involves several key steps:
The molecular structure of 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride features a piperidine ring substituted with an ether group derived from 4-isopropylbenzyl alcohol. The structural formula can be represented as follows:
InChI=1S/C15H24ClNO/c1-12(2)14-7-5-13(6-8-14)11-17-15-4-3-9-16-10-15;/h5-8,12,15H,3-4,9-11H2,1-2H3;1H
AFNQWVZHPUMDEC-UHFFFAOYSA-N
.The compound's molecular weight is approximately 269.81 g/mol, with specific stereochemistry that influences its reactivity and biological activity.
3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Research indicates that compounds in this class may influence neurotransmitter systems or other cellular signaling pathways.
Relevant data regarding its properties can be accessed through chemical databases such as PubChem.
3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride has several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7